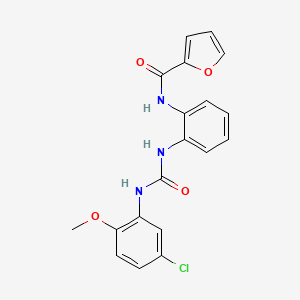

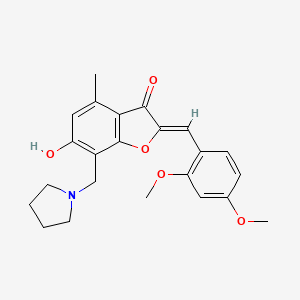

![molecular formula C15H17N3O B2427771 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1274576-82-7](/img/structure/B2427771.png)

8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol” is a complex organic molecule that contains a bicyclic structure and a quinoxalinyl functional group. Quinoxaline is a heterocyclic compound that consists of a benzene ring fused to a pyrazine ring. It’s often used in the synthesis of dyes, pharmaceuticals, and antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and structure. For instance, the presence of the hydroxyl (-OH) group might make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

A novel series of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones demonstrated significant antimicrobial and anticancer properties. These compounds, derived from quinoxalin-2-yl analogues, showed excellent antibacterial activity comparable to ampicillin and potential anticancer activity against HeLa cells, suggesting their promise as antibacterial and anticancer agents (Kayarmar et al., 2014).

Antibacterial Agents

Quinolone and naphthyridine antibacterial agents, including derivatives of 3-amino-8-azabicyclo[3.2.1]octanes, were prepared and evaluated for their antibacterial activity against various Gram-negative and Gram-positive organisms. These studies revealed that these compounds are nearly equipotent to the parent 7-piperazinyl analogues, indicating their potential as effective antibacterial agents (Kiely et al., 1991).

Synthesis of Muscarinic Receptor Agonists

A series of 8'-substituted N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides were synthesized and evaluated for their serotonin 5-HT4 receptor agonistic activity. Among these compounds, one demonstrated potent activity and high selectivity for the serotonin 5-HT4 receptor, suggesting its utility in enhancing gastrointestinal motility (Suzuki et al., 2001).

Building Blocks for Pharmaceutical Chemicals

(R)-3-Quinuclidinol is highlighted as a valuable building block in the synthesis of muscarine M1 and M3 agonists, as well as muscarine M3 antagonists, showcasing its importance in the treatment of Alzheimer’s disease, Sjogren syndrome, and urinary incontinence. This underscores the versatility and critical role of quinuclidinol derivatives in medicinal chemistry (Chavakula et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-quinoxalin-2-yl-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-9-16-13-3-1-2-4-14(13)17-15/h1-4,9-12,19H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPABUSAAUYHDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C3=NC4=CC=CC=C4N=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

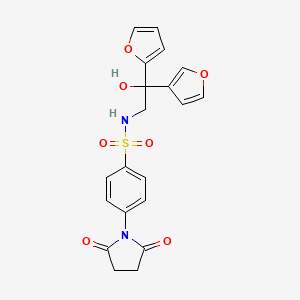

![(4-(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2427689.png)

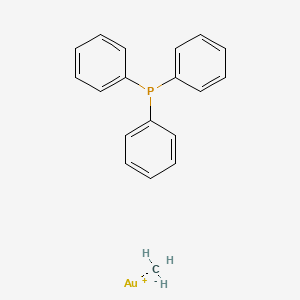

![2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2427694.png)

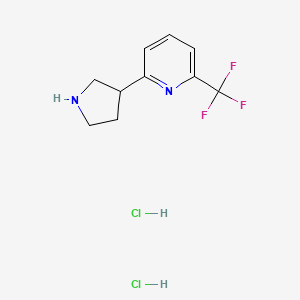

![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)

![4-(N,N-diethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2427701.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)

![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)